molecular formula C17H19NO B14660888 2-tert-Butyl-3,3-diphenyloxaziridine CAS No. 50781-01-6

2-tert-Butyl-3,3-diphenyloxaziridine

Cat. No.: B14660888
CAS No.: 50781-01-6
M. Wt: 253.34 g/mol
InChI Key: IDWYOACWHDCIMN-UHFFFAOYSA-N
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Description

2-tert-Butyl-3,3-diphenyloxaziridine is an organic compound belonging to the class of oxaziridines. Oxaziridines are three-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a tert-butyl group and two phenyl groups attached to the oxaziridine ring. It is used in various chemical reactions due to its ability to act as an oxidizing agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-3,3-diphenyloxaziridine typically involves the reaction of tert-butylamine with benzophenone oxime in the presence of an oxidizing agent such as m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxaziridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butyl-3,3-diphenyloxaziridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-tert-Butyl-3,3-diphenyloxaziridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-3,3-diphenyloxaziridine involves its ability to act as an oxidizing agent. The compound donates an oxygen atom to the substrate, resulting in the formation of an oxidized product and a reduced oxaziridine. This process involves the transfer of electrons and the formation of intermediate species, such as nitrones and sulfoxides .

Comparison with Similar Compounds

  • 2-tert-Butyl-3,3-diphenyloxaziridine
  • 2-perfluoro-tert-butyl-3,3-diphenyloxaziridine
  • tert-Butyl alcohol

Comparison: this compound is unique due to its specific structure and oxidizing properties. Compared to similar compounds like 2-perfluoro-tert-butyl-3,3-diphenyloxaziridine, it has different reactivity and stability profiles. tert-Butyl alcohol, on the other hand, is a simpler compound with different chemical properties and applications .

Properties

CAS No.

50781-01-6

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-tert-butyl-3,3-diphenyloxaziridine

InChI

InChI=1S/C17H19NO/c1-16(2,3)18-17(19-18,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3

InChI Key

IDWYOACWHDCIMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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